molecular formula C19H20N2O B15007593 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B15007593
M. Wt: 292.4 g/mol
InChI Key: PCXYVTMCXRZOEC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl group and a cyanomethyl-functionalized phenyl ring attached via the amide nitrogen. This compound’s structure combines steric bulk from the tert-butyl group with the electron-withdrawing cyanomethyl moiety, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide

InChI

InChI=1S/C19H20N2O/c1-19(2,3)16-8-6-15(7-9-16)18(22)21-17-10-4-14(5-11-17)12-13-20/h4-11H,12H2,1-3H3,(H,21,22)

InChI Key

PCXYVTMCXRZOEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can convert the cyanomethyl group to an amine or other reduced forms.

Scientific Research Applications

4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a reactive site, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R₁, R₂) Molecular Formula Notable Features
4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide R₁ = tert-butyl, R₂ = cyanomethyl C₁₉H₂₀N₂O High polarity due to nitrile group
N-[4-(Cyanomethyl)phenyl]-2-fluorobenzamide R₁ = H, R₂ = cyanomethyl + 2-F C₁₅H₁₁FN₂O Fluorine enhances electronegativity
4-tert-butyl-N-(4-methoxyphenyl)benzamide R₁ = tert-butyl, R₂ = methoxy C₁₈H₂₁NO₂ Methoxy improves solubility
4-tert-butyl-N-(4-ethoxyphenyl)benzamide R₁ = tert-butyl, R₂ = ethoxy C₁₉H₂₃NO₂ Ethoxy increases lipophilicity
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide R₁ = Cl, R₂ = nitro C₁₃H₉ClN₂O₃ Nitro group enhances antimicrobial activity

Key Observations :

  • The cyanomethyl group in the target compound introduces a polar nitrile functionality, which may improve binding affinity in enzyme-active sites compared to alkoxy-substituted analogs .
  • Alkoxy-substituted derivatives (methoxy, ethoxy) prioritize solubility and passive membrane permeability, making them favorable for drug delivery .

Key Observations :

  • Ultrasonic irradiation significantly reduces reaction time (1–3 hours vs. 8–12 hours) and improves yields (85–92% vs. 60–75%) compared to conventional reflux for benzamide synthesis .
  • The target compound likely employs similar coupling agents (e.g., HBTU/DIPEA), suggesting comparable efficiency to derivatives.

Key Observations :

  • Nitro and trifluoromethyl groups in salicylamides correlate with potent antimicrobial effects, suggesting that the cyanomethyl group in the target compound may offer moderate activity due to its electron-withdrawing nature .

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